molecular formula C19H26N4O2S B6009534 2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

Cat. No.: B6009534
M. Wt: 374.5 g/mol
InChI Key: XWEOMBSBLJQYFD-UHFFFAOYSA-N
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Description

2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide, commonly known as E-4031, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. E-4031 is a potassium channel blocker that selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells.

Mechanism of Action

E-4031 selectively blocks the rapid component of the delayed rectifier potassium current (2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide) in cardiac cells. This results in prolongation of the action potential duration, which can lead to arrhythmias. E-4031 has also been shown to block other types of potassium channels, such as the inward-rectifying potassium current (IK1) and the ATP-sensitive potassium current (IKATP).
Biochemical and Physiological Effects
E-4031 has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells, as well as to induce apoptosis in cancer cells. Additionally, E-4031 has been shown to inhibit the proliferation and differentiation of stem cells. In cardiac cells, E-4031 prolongs the action potential duration, which can lead to arrhythmias.

Advantages and Limitations for Lab Experiments

E-4031 is a useful tool for studying the role of potassium channels in various physiological processes. Its selectivity for 2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide makes it a valuable tool for studying the effects of this compound blockade on cardiac repolarization. Additionally, its ability to block other types of potassium channels makes it a useful tool for studying the role of potassium channels in other physiological processes. However, E-4031 has some limitations. Its effects on other ion channels and receptors should be taken into consideration when interpreting results. Additionally, its potential to induce arrhythmias should be considered when using it in cardiac studies.

Future Directions

There are several future directions for research involving E-4031. One area of interest is the development of more selective potassium channel blockers that can target specific types of potassium channels. Another area of interest is the use of E-4031 in the study of stem cell differentiation and proliferation. Additionally, the effects of E-4031 on other ion channels and receptors should be further investigated.

Synthesis Methods

E-4031 is synthesized by reacting 2-ethyl-5-nitrobenzenesulfonamide with 6-(2-ethyl-1-piperidinyl)-3-pyridazinecarboxylic acid in the presence of a reducing agent, such as zinc, to yield the desired product. The final compound is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

E-4031 is widely used in scientific research to study the role of potassium channels in various physiological processes. It has been used to investigate the effects of 2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide blockade on cardiac repolarization, as well as to study the role of potassium channels in the regulation of insulin secretion in pancreatic beta cells. Additionally, E-4031 has been used to study the effects of potassium channel blockers on the proliferation and differentiation of stem cells.

Properties

IUPAC Name

2-ethyl-5-[6-(2-ethylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-3-14-8-9-15(13-18(14)26(20,24)25)17-10-11-19(22-21-17)23-12-6-5-7-16(23)4-2/h8-11,13,16H,3-7,12H2,1-2H3,(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEOMBSBLJQYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(C=C2)C3=CC(=C(C=C3)CC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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